molecular formula C16H38N8O6S B1525060 Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid CAS No. 14279-76-6

Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid

Cat. No. B1525060
CAS RN: 14279-76-6
M. Wt: 470.6 g/mol
InChI Key: XLSVERXWAZQKGN-UHFFFAOYSA-N
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Description

“Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid” is a chemical compound with the CAS Number: 14279-76-6 . It is also known as a sulfuric acid compound with N’'- [3- (4-morpholinyl)propyl]guanidine (1:2) . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of the compound is C16H38N8O6S . The InChI Code is 1S/2C8H18N4O.H2O4S/c29-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h21-7H2,(H4,9,10,11);(H2,1,2,3,4) .


Physical And Chemical Properties Analysis

The molecular weight of “Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid” is 470.59 g/mol . The compound is a powder and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Bis(2-[3-(morpholin-4-yl)propyl]guanidine) sulfuric acid and its derivatives have been studied for various applications in scientific research, focusing primarily on their synthesis, chemical properties, and potential applications in materials science and chemistry. One study details the synthesis and characterization of bis(morpholinothiocarbonyl) disulphide, exploring its reactions with iodine and highlighting its potential as a precursor in the synthesis of complex organic compounds (Bigoli et al., 1985). Similarly, research on bis(guanidine) ligands for use in biomimetic coordination chemistry has extended to include various derivatives, providing a foundation for exploring their applications in mimicking biological systems (Herres‐Pawlis et al., 2005).

Applications in Biomimetic Coordination Chemistry

The development of bis(guanidine) ligands, including derivatives relevant to bis(2-[3-(morpholin-4-yl)propyl]guanidine), has been a significant area of research, with applications aimed at biomimetic coordination chemistry. These studies have led to the synthesis of novel bis(guanidine)copper(i) compounds, demonstrating the tuning of copper(I)–dioxygen reactivity, which could have implications for understanding and mimicking enzymatic processes that involve metal ions and dioxygen (Herres‐Pawlis et al., 2005).

Material Science and Self-Healing Materials

Research has also focused on the use of bis(2-[3-(morpholin-4-yl)propyl]guanidine) derivatives in the field of material science, particularly in the design of self-healing materials. A study on catalyst-free room-temperature self-healing elastomers using aromatic disulfide metathesis showcases the potential of these compounds in developing materials that can repair themselves without external intervention, indicating a promising avenue for future applications in sustainable and durable materials (Rekondo et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(3-morpholin-4-ylpropyl)guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18N4O.H2O4S/c2*9-8(10)11-2-1-3-12-4-6-13-7-5-12;1-5(2,3)4/h2*1-7H2,(H4,9,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSVERXWAZQKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=C(N)N.C1COCCN1CCCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(2-[3-(morpholin-4-yl)propyl]guanidine); sulfuric acid

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